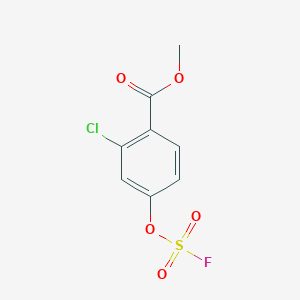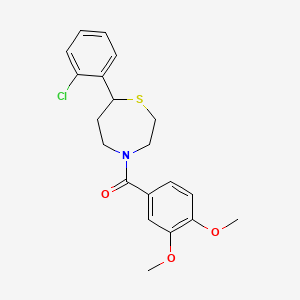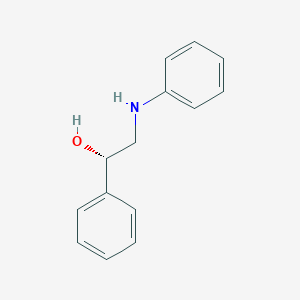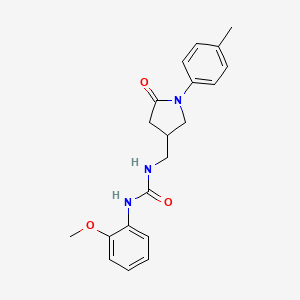![molecular formula C25H27N3O6S B2665888 ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-09-3](/img/structure/B2665888.png)
ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthyl carbamate: This involves the reaction of 4-methoxynaphthalene with an appropriate isocyanate to form the carbamate group.
Sulfonylation: The naphthyl carbamate is then reacted with a sulfonyl chloride derivative to introduce the benzenesulfonyl group.
Piperazine coupling: The sulfonylated intermediate is then coupled with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbamate group would yield an amine derivative.
Scientific Research Applications
Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Ethyl 4-{4-[(4-methoxynaphthalen-1-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with other similar compounds such as:
1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine: This compound shares a similar core structure but lacks the carbamate and carboxylate groups.
Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate: This compound has a similar naphthalene moiety but differs in the functional groups attached.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-[(4-methoxynaphthalen-1-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-3-34-25(30)27-14-16-28(17-15-27)35(31,32)19-10-8-18(9-11-19)24(29)26-22-12-13-23(33-2)21-7-5-4-6-20(21)22/h4-13H,3,14-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFGNIMJNKLOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-5-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine](/img/structure/B2665806.png)

![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)
![Imidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2665810.png)
![N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2665811.png)

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)
![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665819.png)


![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2665822.png)
![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2665826.png)
![methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate](/img/structure/B2665828.png)
